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molecular formula C9H7F3INO B8678442 2,2,2-trifluoro-N-(4-iodo-3-methylphenyl)acetamide

2,2,2-trifluoro-N-(4-iodo-3-methylphenyl)acetamide

Cat. No. B8678442
M. Wt: 329.06 g/mol
InChI Key: XJJULMIMZWZXFE-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

The title compound was synthesized in a manner analogous to that described in Intermediate 32, using 4-iodo-3-methylaniline as a substrate. ES/MS calcd. for C9H7F3INO 328.95. Found m/z=330 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C9H7F3INO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)=[O:4].I[C:16]1C=CC(N)=CC=1C>>[F:14][C:2]([F:1])([F:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[C:8]([CH3:16])[CH:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)I)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=C(N)C=C1)C
Step Three
Name
C9H7F3INO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC1=CC(=C(C=C1)I)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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